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Brevinin-2-RA6 peptide precursor

Cat. No.: B1577715
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Description

Contextualization within Amphibian Host Defense Peptides

Amphibians inhabit diverse and often microbe-rich environments, and as such, have developed a robust and complex chemical defense system. A critical component of this system is a vast array of host defense peptides (HDPs), which are secreted from granular glands in their skin. nih.govnih.gov These peptides are a primary line of defense against a wide spectrum of microorganisms, including bacteria, fungi, and viruses. researchgate.netontosight.ai The skin secretions of a single frog species can contain a multitude of these peptides, each with potentially unique properties and targets. nih.gov The investigation of these molecules is a significant area of scientific inquiry, not only for understanding amphibian biology but also for its potential applications in medicine. nih.gov

The production of these peptides begins with a precursor protein, which typically consists of a signal peptide, an acidic propeptide, and the sequence of the mature, active peptide. This precursor structure is a common theme among many amphibian HDPs. After synthesis, the precursor is processed to release the mature peptide, which can then be secreted onto the skin's surface to fend off invading pathogens.

Overview of the Brevinin Superfamily and Brevinin-2 (B1175259) Family Classification

Among the numerous families of amphibian HDPs, the Brevinin superfamily is one of the most widespread and extensively studied. nih.gov Peptides belonging to this superfamily are characterized by their potent antimicrobial activity. researchgate.net The Brevinin superfamily is broadly divided into two main families: Brevinin-1 and Brevinin-2. nih.gov This classification is based on structural and sequential differences.

The Brevinin-2 family of peptides are generally longer than their Brevinin-1 counterparts, typically consisting of 30 or more amino acid residues. mdpi.com A hallmark of many, though not all, Brevinin-2 peptides is the presence of a "Rana box," a conserved C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.com This structural motif was initially thought to be essential for their antimicrobial function, but the discovery of active, truncated versions has shown that this is not always the case. nih.gov The amino acid sequences of Brevinin-2 peptides can be quite varied between different frog species, leading to a wide diversity of these defense molecules. researchgate.net

The nomenclature of these peptides often reflects their source. For instance, peptides are named with an abbreviation of the species from which they were isolated.

Significance of Brevinin-2-RA6 Peptide Precursor in Scientific Inquiry

The this compound is of particular interest to the scientific community as it provides the genetic blueprint for a specific antimicrobial peptide. The mature Brevinin-2-RA6 peptide is derived from the skin secretions of the marsh frog, Rana ridibunda. vulcanchem.com The study of its precursor allows researchers to understand the genetic basis for its production and the mechanisms of its post-translational modification.

The amino acid sequence of the mature Brevinin-2-RA6 peptide is LLDTLKNMAINAAKGAGVSVLNALSCKLSKTC. vulcanchem.com Like other members of its family, it is a linear, cationic, and amphipathic peptide, properties that are crucial for its interaction with and disruption of microbial cell membranes. vulcanchem.com The presence of the C-terminal disulfide bridge, forming the "Rana box," is a characteristic feature. vulcanchem.com

Research into Brevinin-2-RA6 and its precursor contributes to our understanding of the structure-activity relationships within the Brevinin-2 family. By comparing the sequences and activities of different Brevinin-2 peptides, scientists can identify key amino acid residues and structural motifs responsible for their antimicrobial potency and spectrum of activity. This knowledge is invaluable for the rational design of novel antimicrobial agents with improved efficacy and reduced toxicity.

Detailed Research Findings

The following table provides a summary of the key characteristics of the Brevinin-2-RA6 peptide.

CharacteristicDescription
Peptide Name Brevinin-2-RA6
Source Organism Rana ridibunda (Marsh Frog)
Amino Acid Sequence LLDTLKNMAINAAKGAGVSVLNALSCKLSKTC
Peptide Family Brevinin-2
Key Structural Features Linear, Cationic, Amphipathic, C-terminal "Rana box"

The following table lists other Brevinin-2 peptides and their source organisms, illustrating the diversity within this family.

Peptide NameSource Organism
Brevinin-2-OR6 novoprolabs.comOdorrana rotodora novoprolabs.com
Brevinin-2-RA20 novoprolabs.comOdorrana andersonii novoprolabs.com
Brevinin-2Ec nih.govRana esculenta nih.gov
Brevinin-2PRa nih.govRana pirica nih.gov
Brevinin-2R nih.govRana ridibunda nih.gov

Properties

bioactivity

Antimicrobial

sequence

LLDTLKNMAINAAKGAGVSVLNALSCKLSKTC

Origin of Product

United States

Molecular Discovery and Characterization Methodologies

Isolation and Purification Techniques for Precursor Peptides

The journey to understanding the Brevinin-2-RA6 peptide precursor begins with the challenging task of isolating it from its natural source. The skin secretions of amphibians, particularly those from the Ranidae family, are a rich reservoir of antimicrobial peptides (AMPs), including the brevinin family. nih.gov To obtain these secretions, researchers often employ non-lethal methods such as mild electrical stimulation or the administration of norepinephrine, which prompts the frogs to release the valuable peptides. nih.gov

Once collected, the crude skin secretion undergoes a multi-step purification process. A common initial step involves the use of Sep-Pak C-18 cartridges to partially purify the peptide mixture. vetmeduni.ac.at This is followed by more refined techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). vetmeduni.ac.at This powerful chromatographic method separates peptides based on their hydrophobicity, allowing for the isolation of individual peptide families. vetmeduni.ac.at In many cases, multiple rounds of chromatography using different column materials, such as Vydac C-18, C-4, and C-8 columns, are necessary to achieve the high degree of purity required for subsequent analysis. vetmeduni.ac.at

Peptidomic and Proteomic Approaches for Precursor Identification

Peptidomics and proteomics have revolutionized the identification and characterization of peptides like the Brevinin-2-RA6 precursor. nih.gov These high-throughput approaches allow for the comprehensive analysis of the entire peptide and protein content of a biological sample. nih.govnih.gov

In the context of brevinin research, peptidomic analysis of amphibian skin secretions has been instrumental. vetmeduni.ac.at This involves the systematic extraction and fractionation of peptides from the crude secretion, followed by their detection and identification using mass spectrometry (MS). vetmeduni.ac.atnih.gov Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and tandem mass spectrometry (MS/MS) are employed to determine the precise molecular weights and amino acid sequences of the isolated peptides. nih.gov This detailed information is crucial for identifying novel peptides and for characterizing known ones with greater accuracy.

cDNA Library Construction and Molecular Cloning of Precursor Genes

To understand the genetic blueprint of the this compound, scientists turn to molecular cloning techniques. A key step in this process is the construction of a cDNA library from the skin of the source organism. This library represents all the genes that are actively being transcribed into messenger RNA (mRNA) in the skin tissue. nih.govyoutube.com

The process begins with the extraction of total RNA from the frog's skin, which is then used to synthesize complementary DNA (cDNA) through a process called reverse transcription. youtube.commdpi.com This cDNA is then inserted into cloning vectors, such as plasmids, which are introduced into a host organism, typically Escherichia coli. nih.govnih.gov The result is a collection of bacterial colonies, each containing a fragment of the frog's skin-specific genetic material.

Researchers then screen this cDNA library to identify the specific clone containing the gene for the Brevinin-2-RA6 precursor. This is often achieved using probes designed based on the known amino acid sequences of other brevinin peptides. Once identified, the gene can be sequenced to reveal the complete primary structure of the precursor protein. nih.gov

Amino Acid Sequence Determination and Homology Analysis

Determining the amino acid sequence of the Brevinin-2-RA6 precursor is a critical step in its characterization. This is typically achieved through a combination of direct peptide sequencing and deduction from the cloned cDNA sequence. researchgate.netresearchgate.net Automated Edman degradation was a classic method for N-terminal sequencing, while mass spectrometry-based techniques now provide rapid and accurate sequence information. dss.go.th

The precursor protein typically exhibits a conserved structure consisting of a signal peptide, an acidic propeptide, and the mature brevinin-2 (B1175259) peptide at the C-terminus. researchgate.netresearchgate.net The signal peptide directs the precursor to the secretory pathway, while the propeptide is thought to play a role in proper folding and protection of the mature peptide until it is secreted.

The following table provides a summary of key findings related to the characterization of brevinin-2 peptides:

Research FindingOrganismMethod(s)Reference
Identification of brevinin-2 cDNA from skin transcriptomePelophylax nigromaculatusTranscriptome analysis, sequence alignment researchgate.net
Cloning of brevinin-2R gene and expression in E. coliRana ridibundaPCR, molecular cloning, protein expression and purification nih.gov
Peptidomic analysis of host-defense peptides in skin secretionsLithobates palmipesRP-HPLC, mass spectrometry vetmeduni.ac.at
Cloning of novel antimicrobial peptide genes from skinRana chensinensiscDNA library construction, molecular cloning nih.gov
Identification of brevinin-2 related precursors from skin secretionSylvirana guenthericDNA cloning, sequence analysis researchgate.net

Genomic Organization and Transcriptional Regulation of Brevinin 2 Ra6 Precursor Genes

Gene Structure and Encoding Regions

The gene encoding the Brevinin-2-RA6 precursor shares a conserved structural organization with other members of the Brevinin superfamily, which has been elucidated primarily through cDNA cloning techniques. nih.gov This genetic architecture is a multi-domain blueprint essential for the synthesis and processing of the final active peptide.

The precursor protein encoded by the gene typically consists of three distinct regions:

A Signal Peptide: Located at the N-terminus, this highly conserved sequence of approximately 22 amino acids directs the nascent polypeptide into the endoplasmic reticulum, a critical first step for secretion.

An Acidic Pro-region: Following the signal peptide is an intervening sequence enriched with acidic amino acid residues, such as aspartic acid and glutamic acid. This region is thought to play a role in the proper folding and protection of the mature peptide from degradation before its secretion.

The Mature Peptide Sequence: At the C-terminus lies the sequence for the Brevinin-2-RA6 peptide itself. This is the region that, after cleavage and post-translational modification, will become the active antimicrobial peptide. A key feature within this region for most Brevinin family members is the "Rana box," a disulfide-bridged loop structure at the C-terminus formed by two cysteine residues. nih.gov This structure is crucial for the peptide's biological activity.

Processing of the precursor into the mature peptide involves proteolytic cleavage at specific sites, often a Lysyl-Arginine (KR) motif, which releases the active peptide. nih.gov

Table 1: Structural Organization of Brevinin Precursor Genes

Gene RegionPrimary CharacteristicsPresumed Function
Signal Peptide N-terminal, ~22 amino acids, highly conserved.Translocation into the secretory pathway.
Acidic Pro-region Rich in Aspartic and Glutamic acid residues.Chaperone-like activity, peptide protection.
Mature Peptide C-terminal, contains the active peptide sequence.Antimicrobial and other biological activities.
"Rana Box" C-terminal disulfide loop (Cys-(Xaa)n-Cys).Stabilizes structure, essential for activity.
Cleavage Site Typically a dibasic motif (e.g., Lys-Arg).Site for enzymatic release of the mature peptide.

Transcriptional Expression Patterns in Amphibian Tissues

The expression of Brevinin-2 (B1175259) family genes, including the precursor to Brevinin-2-RA6, is not uniform across all tissues or developmental stages. Research indicates that the transcription of these antimicrobial peptide (AMP) genes is primarily localized to the granular glands within the dermal skin layer of amphibians. nih.gov When the animal is threatened or injured, these stored peptides are secreted onto the skin's surface as a first-line chemical defense. nih.gov

Gene expression is also subject to developmental regulation. Studies have shown differential expression of Brevinin precursor genes between larval (tadpole) and adult stages. nih.govplos.org For instance, AMPs collected from adult bullfrogs showed high efficacy against certain parasites, whereas AMPs from larval stages had no effect, suggesting that the expression of potent AMPs like Brevinins is significantly upregulated during and after metamorphosis. nih.gov This developmental switch aligns with the changing environment and pathogen exposure as the amphibian transitions from a fully aquatic to a more terrestrial life.

Regulatory Elements and Pathways Influencing Gene Expression

The transcriptional control of Brevinin-2-RA6 gene expression involves a sophisticated network of regulatory elements and signaling pathways, ensuring that the peptide is produced when needed. While the specific promoters for Brevinin-2-RA6 have not been fully characterized, insights can be drawn from the study of amphibian AMP genes in general.

The evolution of these defense peptides from ancestral genes, such as those for neurohormones, necessitated significant changes in gene regulatory mechanisms to shift expression to the skin. plos.org The promoters of these genes are expected to contain conserved cis-regulatory elements that serve as binding sites for transcription factors. These elements likely include a TATA-box for positioning RNA polymerase, as well as other motifs like GC-boxes and E-box elements that are recognized by various transcription factors. plos.orgyoutube.com

Key signaling pathways are responsible for inducing gene expression in response to stimuli like infection or injury.

Immune-Related Transcription Factors: Evidence points to the involvement of Rel-family transcription factors (which include NF-κB) in the expression of amphibian AMP genes. plos.org This pathway is a cornerstone of innate immune responses across the animal kingdom.

cAMP Signaling Pathway: Positive gene regulation can also occur via signaling molecules like cyclic AMP (cAMP). youtube.com A rise in intracellular cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB) . doccheck.comnih.gov Activated CREB then binds to a specific DNA sequence known as the cAMP Response Element (CRE) within the promoter region of target genes, enhancing their transcription. doccheck.comnih.gov This pathway allows for rapid gene activation in response to a wide array of external signals.

MAPK Signaling Pathway: While many Brevinin peptides are known to modulate host inflammatory responses by suppressing the MAPK signaling pathway in the presence of lipopolysaccharides (LPS), this also hints at the complex feedback loops that may exist between the external environment (pathogen presence) and the internal regulation of the defense peptide genes. nih.gov

Bioinformatics and Comparative Genomics of Brevinin-2 Gene Loci

Bioinformatics and comparative genomics have been indispensable tools for understanding the evolution and diversity of the Brevinin gene family. The initial characterization of Brevinin precursors was made possible by sequencing cloned cDNAs from amphibian skin secretions. nih.gov

Comparative analysis of Brevinin gene sequences across different frog species reveals patterns of evolution characterized by frequent gene duplication events followed by rapid diversification. nih.gov This process, driven by positive selection, allows for the generation of a vast arsenal (B13267) of peptides with novel properties, enabling amphibians to adapt to new or evolving pathogens in their environment. nih.gov

Phylogenetic analysis, which constructs evolutionary trees based on sequence similarity, is used to map the relationships between different Brevinin peptides. For example, such analyses have shown that Brevinin-1 and Brevinin-2 form distinct subfamilies and can help trace the evolutionary divergence of a specific peptide like Brevinin-2-RA6 relative to its orthologs in other species. nih.govnih.gov This approach has been crucial in classifying the large number of Brevinin peptides discovered.

Table 2: Bioinformatics Approaches in Brevinin-2 Gene Research

Bioinformatics Tool/MethodApplication in Brevinin ResearchKey Findings
cDNA Library Sequencing Identification of precursor gene sequences.Revealed the common three-domain structure (signal peptide, pro-region, mature peptide). nih.gov
Sequence Alignment (e.g., BLAST) Comparing new sequences to known Brevinin genes.Establishes identity and homology, aids in classification. nih.gov
Phylogenetic Analysis Constructing evolutionary trees based on sequence homology.Demonstrates gene duplication events and the diversification of the Brevinin family into subfamilies. nih.gov
Pangenome Analysis Comparing gene clusters across related species.Can reveal core (shared) and accessory (unique) genes, highlighting the genetic basis of species-specific adaptations.

Biosynthesis and Post Translational Processing of Brevinin 2 Ra6 Precursor

Precursor Architecture: Signal Peptides and Acidic Spacer Domains

The genetic blueprint for Brevinin-2-RA6 encodes a precursor protein, or prepropeptide, with a distinct and conserved tripartite architecture. This structure is typical for many AMPs found in amphibians. mdpi.com Analysis of cDNA clones from frog skin reveals that these precursors are organized into three key domains:

N-Terminal Signal Peptide: This initial sequence, typically around 20-25 amino acids long, acts as a molecular guide. Its primary function is to direct the newly synthesized prepropeptide into the endoplasmic reticulum (ER), the cell's protein processing and transport machinery. This targeting is the first critical step in the secretory pathway.

Acidic Spacer Domain: Following the signal peptide is a region rich in acidic amino acid residues, such as glutamic and aspartic acid. mdpi.com This spacer domain is believed to play several roles. It may help to neutralize the cationic charge of the mature peptide domain, preventing premature membrane activity and potential toxicity to the host's own cells. Furthermore, it can act as a recognition site for processing enzymes.

C-Terminal Mature Peptide: The final domain at the C-terminus of the precursor is the sequence that will become the active Brevinin-2-RA6 peptide. This section contains the specific amino acid arrangement responsible for its antimicrobial properties.

This organized structure ensures that the potent, membrane-disrupting peptide is kept in an inactive state until it is fully processed and ready for secretion.

Precursor Domain Typical Location Primary Function
Signal PeptideN-TerminusDirects the prepropeptide to the endoplasmic reticulum for secretion.
Acidic SpacerCentral RegionNeutralizes the cationic mature peptide; may guide processing enzymes. mdpi.com
Mature PeptideC-TerminusContains the final, biologically active antimicrobial peptide sequence.

Ribosomal Synthesis and Prepropeptide Maturation Pathways

The journey of the Brevinin-2-RA6 peptide begins at the ribosome, the cellular machinery for protein synthesis. The process is initiated in the granular glands of the frog's skin, where the gene encoding the peptide is transcribed into messenger RNA (mRNA). This mRNA is then translated by ribosomes into the full-length prepropeptide. mdpi.comnih.gov

The maturation pathway proceeds as follows:

Translocation: As the prepropeptide is synthesized, the N-terminal signal peptide guides it into the lumen of the endoplasmic reticulum. Once inside, the signal peptide is typically cleaved off by a signal peptidase, converting the "prepropeptide" into a "propeptide."

Folding and Transport: The propeptide, now consisting of the acidic spacer and the mature peptide domain, is transported through the Golgi apparatus. Within this organelle, it undergoes further processing and is sorted into secretory vesicles. It is within these vesicles that the final maturation steps occur, preparing the peptide for storage and eventual release upon stimulation.

Enzymatic Cleavage Mechanisms at Specific Processing Sites (e.g., KR)

The liberation of the mature Brevinin-2-RA6 peptide from its propeptide form is a critical activation step accomplished by specific enzymatic cleavage. The junction between the acidic spacer domain and the C-terminal mature peptide domain is marked by a specific recognition site for a class of enzymes known as proprotein convertases.

These enzymes recognize and cleave at sites composed of basic amino acid residues. A common and highly conserved cleavage signal is the dibasic pair Lysine-Arginine, often abbreviated as "KR". The proprotein convertase cuts the polypeptide chain immediately following this pair, releasing the mature peptide from its inhibitory spacer. This enzymatic action is a tightly regulated event, ensuring that the active, and potentially cytotoxic, peptide is only liberated at the correct time and place—within the secretory granules.

Essential Post-Translational Modifications: Amidation and Disulfide Bond Formation

To achieve its final, stable, and fully active form, the newly cleaved Brevinin-2-RA6 peptide undergoes crucial post-translational modifications (PTMs). For the Brevinin family, two such modifications are paramount.

Disulfide Bond Formation: Brevinin-2 (B1175259) peptides are characterized by the presence of an intramolecular disulfide bridge. nih.gov This covalent bond forms between the thiol groups of two cysteine residues located near the C-terminus of the peptide. The resulting cyclic structure is a highly conserved motif known as the "Rana box". nih.govnih.gov This disulfide bridge is not merely decorative; it imposes a specific conformational constraint on the peptide backbone, which is critical for structural stability and, in many cases, for maintaining optimal biological activity and resistance to degradation by proteases. nih.govnih.govresearchgate.net

C-Terminal Amidation: Many antimicrobial peptides, including some members of the Brevinin family, feature a C-terminally amidated residue. nih.gov This modification, where the typical C-terminal carboxyl group (-COOH) is replaced with an amide group (-CONH2), often enhances the peptide's net positive charge and can increase its stability and potency. In some Brevinin-related peptides that naturally lack the cysteine residues for a Rana box, a C-terminal amide is present instead, suggesting it is a key alternative modification for ensuring efficacy. nih.gov

These final chemical touches are essential for transforming the linear, inactive peptide chain into a potent and stable weapon of the frog's innate immune system.

Modification Description Functional Significance
Disulfide Bond (Rana Box)A covalent bond between two C-terminal cysteine residues. nih.govnih.govCreates a cyclic structure that enhances conformational stability and may protect against enzymatic degradation. nih.govnih.gov
C-Terminal AmidationReplacement of the C-terminal carboxyl group with an amide group.Increases net positive charge and can enhance antimicrobial potency and stability. nih.gov

Structural Biology and Conformational Dynamics of Brevinin 2 Ra6 and Derived Peptides

Primary Sequence Analysis and Conserved Residues

The primary structure of peptides in the Brevinin-2 (B1175259) family, which typically consists of 33–34 amino acids, is notably diverse across different frog species. nih.govresearchgate.net While the specific amino acid sequence for Brevinin-2-RA6 is not detailed in the available literature, analysis of related peptides from the same genus, such as Brevinin-2-RA9 and Brevinin-2-RA20 from Odorrana andersonii (Golden crossband frog), provides insight into its likely characteristics. biocompare.comuniprot.org

The table below showcases the primary sequences of several representative Brevinin-2 peptides, illustrating the sequence diversity and the conserved C-terminal motif.

Peptide NameOriginating SpeciesSequenceLength
Brevinin-2 Rana brevipoda porsaGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC33
Brevinin-2R Rana ridibundaKLKNFAKGVAQSLLNKASCKLSGQC25
Brevinin-2Eg Rana esculentaGIMDTLKNLA KTAGKGALQS LLNHASCK LSGQC33
Brevinin-2Eh Rana esculentaGIMDTLKNLA KTAGKGALQS LLNHASCKL SKQC33
Brevinin-2-related peptide (B2RP) Lithobates septentrionalisGIWDTIKSMGKVFAGKILQNL21
Brevinin-2-RA20 Odorrana andersoniiGLLDTLKNMAINAAKDAGVSVLNTLSCKLSKTC33

This table presents a selection of Brevinin-2 family peptides to illustrate sequence diversity.

Secondary Structure Prediction and Determination (e.g., Alpha-Helical Conformation)

A defining characteristic of the Brevinin-2 family is its conformational flexibility. In aqueous solutions, these peptides typically exist in a disordered or random coil state. mdpi.com However, upon interaction with biological membranes or membrane-mimicking environments, such as the solvent trifluoroethanol (TFE), they undergo a significant conformational change. mdpi.com

In these hydrophobic environments, Brevinin-2 peptides fold into a distinct amphipathic alpha-helical structure. mdpi.comuniprot.org This conformation is critical for their biological activity, as it positions hydrophobic residues to interact with the lipid core of the bacterial membrane and cationic residues to interact with the negatively charged membrane surface. nih.gov Studies on peptides like Brevinin-2GUb have confirmed the presence of an α-helical conformation in a 50% TFE solution, which mimics a membrane environment. mdpi.com This induced helicity is a common feature among many antimicrobial peptides and is believed to be integral to their mechanism of action, which often involves membrane disruption. mdpi.comuniprot.org

The "Ranabox" Motif: Structure and Functional Implications

A highly conserved feature within the Brevinin family is the "Ranabox" motif, located at the C-terminus. mdpi.com This structural element is a cyclic heptapeptide (B1575542) domain formed by a disulfide bond between two cysteine residues, enclosing a sequence of typically four or five amino acids, which includes a conserved lysine (B10760008). nih.govmdpi.com The general structure can be represented as Cys-(Xaa)4-5-Lys-Cys. nih.gov

Initially, the Ranabox was hypothesized to be essential for the antimicrobial activity of these peptides. However, this view has been challenged by the discovery of naturally occurring, truncated Brevinin peptides that lack this cyclic domain but still retain antimicrobial potency. nih.gov Furthermore, structure-activity relationship studies on peptides like Brevinin-2GUb have shown that removing the Ranabox motif has only a minor impact on bioactivity and can sometimes even lead to enhanced antimicrobial effects. mdpi.com This suggests that while the Ranabox is a defining structural feature of many ranid frog peptides, it is not always indispensable for their primary function. mdpi.comuniprot.org

Advanced Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful and widely used technique to investigate the secondary structure of peptides like those in the Brevinin-2 family. mdpi.com This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational state.

CD studies have been instrumental in demonstrating the conformational transition of Brevinin-2 peptides. In an aqueous buffer, the CD spectra of these peptides are characteristic of a random coil. mdpi.com However, in the presence of membrane-mimicking solvents like TFE or lipid vesicles, the spectra change dramatically to one that is characteristic of an α-helical structure. mdpi.com An α-helix is typically identified by a positive band around 190 nm and two negative bands at approximately 208 and 222 nm. mdpi.com

By analyzing CD spectra, researchers can quantify the percentage of helicity in a peptide under different conditions, providing crucial insights into how the peptide interacts with its target environment. mdpi.com For example, CD analysis of Brevinin-2R and its analogs has shown a correlation between the degree of α-helicity and the peptide's biological activity.

Structure-Function Relationship Studies via Peptide Analogs and Mutagenesis

The synthesis of peptide analogs and site-specific mutagenesis are key strategies for elucidating the structure-function relationships of Brevinin-2 peptides. By systematically altering the amino acid sequence, researchers can probe the roles of specific residues and structural properties such as cationicity, hydrophobicity, and amphipathicity.

Studies on analogs of a Brevinin-2-related peptide (B2RP) have provided detailed insights. For instance, increasing the peptide's cationicity by substituting a neutral or acidic amino acid with a lysine (e.g., Asp4→Lys) enhanced its potency against bacteria like Escherichia coli and Staphylococcus aureus without significantly increasing its toxicity to human red blood cells. researchgate.net Conversely, modifications that increased hydrophobicity often led to a higher hemolytic activity. researchgate.net

Truncation is another common modification. Designing shorter versions of Brevinin-2 peptides, such as removing the C-terminal Ranabox, has been shown to be a viable strategy for creating peptides that retain or even have enhanced antimicrobial activity, potentially with lower production costs. mdpi.comuniprot.orguniprot.org These studies underscore that the antimicrobial activity of Brevinin-2 peptides is not solely dependent on the full sequence but rather on a delicate balance of physicochemical properties, with the N-terminal region often being the primary active domain. uniprot.org

Mechanistic Investigations of Biological Activities

Molecular Interactions with Microbial Cell Membranes

The primary and most immediate mechanism of action for many Brevinin-2 (B1175259) peptides is the physical disruption of microbial cell membranes. This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.

Brevinin-2 peptides are known to exert rapid bactericidal effects primarily by disrupting the integrity of bacterial cell membranes. researchgate.netmdpi.com This process leads to the leakage of essential intracellular contents and ultimately, cell death. mdpi.com Studies on Brevinin-2 analogues demonstrate an ability to induce fast and extensive membrane permeabilization in bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The kinetics of this process show that at effective concentrations, the bacterial membrane can be almost completely permeabilized within 60 minutes. mdpi.com

The precise model of membrane disruption can vary among different antimicrobial peptides (AMPs), but generally involves models such as the "barrel-stave," "toroidal pore," or "carpet-like" mechanism. mdpi.comresearchgate.net In the barrel-stave model, peptides insert into the membrane to form a pore, while the carpet-like model involves the accumulation of peptides on the membrane surface, leading to disruption in a detergent-like manner. mdpi.comresearchgate.net Evidence suggests that Brevinin-family peptides may utilize a combination of these modes, including pore formation and broader membrane perturbation, to kill bacteria. mdpi.com This membrane-targeting action is a key advantage of AMPs, as it is less likely to induce resistance compared to antibiotics that have specific intracellular targets. mdpi.com

Kinetic Membrane Permeabilization of MRSA by Brevinin-2 Analogue B2OS

Time (minutes)Membrane Permeabilization (%)
30~50
12075

This table illustrates the percentage of membrane permeabilization of MRSA over time when treated with the Brevinin-2 analogue B2OS at its minimum inhibitory concentration (MIC). Data is based on findings from SYTOX Green permeability assays. mdpi.com

The initial step in membrane disruption is the electrostatic attraction between the cationic (positively charged) peptide and the anionic (negatively charged) components of the microbial cell membrane. nih.govnih.gov The presence of cationic amino acid residues in Brevinin peptides facilitates this crucial interaction with the anionic phospholipids that are abundant in bacterial membranes. researchgate.netnih.gov This electrostatic binding is a key determinant of the peptides' selectivity for microbial cells over host cells, as mammalian cell membranes are typically zwitterionic (possessing no net charge).

In Gram-negative bacteria, the outer membrane presents lipopolysaccharide (LPS) molecules, which contribute to the strong negative charge of the cell surface. Cationic host defense peptides can bind to and neutralize LPS, which is a critical step for disrupting the outer membrane and gaining access to the inner phospholipid bilayer. nih.gov This interaction not only facilitates antimicrobial activity but also contributes to the anti-inflammatory properties of the peptides by neutralizing the endotoxic effects of LPS. nih.govnih.gov

Engagement with Intracellular Targets and Biochemical Processes

While the primary mechanism for most Brevinin-2 peptides is membrane disruption, some antimicrobial peptides are known to translocate across the bacterial membrane without causing complete lysis and then interact with intracellular targets. researchgate.net For certain peptides like buforin 2, this involves binding to nucleic acids (DNA and RNA) and inhibiting essential processes such as protein synthesis. researchgate.netfrontiersin.org

For the Brevinin-2 family, the predominant view is that their potent and rapid bactericidal activity stems from membrane permeabilization. nih.govresearchgate.net The peptides are thought to be attracted to the bacterial surface via electrostatic charges, where they interact with and permeabilize the membrane, leading to cell death. researchgate.net However, the possibility of intracellular activity cannot be entirely ruled out and may represent a secondary mechanism of action or a feature of specific Brevinin-2 analogues. Further research is needed to determine if Brevinin-2-RA6 or its relatives can engage in such intracellular targeting following membrane translocation.

Immunomodulatory Mechanisms in Host Defense Systems

Beyond their direct antimicrobial effects, host defense peptides (HDPs), including the Brevinin family, are increasingly recognized for their ability to modulate the host's innate immune response. nih.govmdpi.com This immunomodulatory capacity allows them to orchestrate a more effective and controlled defense against infection, often by influencing cellular signaling and the expression of other immune effectors. mdpi.comnih.gov

Brevinin-2 peptides have been shown to influence key host signaling pathways involved in immunity and stress resistance. A prominent example is the DAF-2/DAF-16 pathway, an insulin-like signaling cascade in the model organism Caenorhabditis elegans that plays a critical role in regulating innate immunity. mdpi.comnih.gov Studies have demonstrated that certain Brevinin-2 peptides can significantly enhance the resistance of C. elegans to MRSA infection. mdpi.commednexus.org This protection is mediated through the activation of the DAF-2/DAF-16 pathway. mednexus.org Specifically, the peptides lead to the upregulation of downstream antimicrobial genes, such as lys-7, which enhances the host's ability to combat the pathogen. mdpi.commednexus.org A functional DAF-16 transcription factor is essential for this peptide-mediated immunity. mednexus.org

In mammalian systems, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. nih.govresearchgate.netnih.gov Pathogenic stimuli, such as LPS, are potent activators of these cascades, leading to the production of pro-inflammatory cytokines. nih.govnih.gov While direct modulation of these pathways by Brevinin-2-RA6 is an area for further investigation, many cationic HDPs exert anti-inflammatory effects by neutralizing LPS. nih.govnih.gov By binding to LPS, these peptides can prevent its interaction with host receptors like Toll-like receptor 4 (TLR4), thereby inhibiting the downstream activation of the NF-κB and MAPK pathways and dampening excessive inflammation. nih.govresearchgate.net

Effect of Brevinin-2 Peptides on Survival of MRSA-Infected C. elegans

PeptideSurvival Rate Increase (fold change vs. control)Survival Rate after 96h (%)
Brevinin-2~4.2>60
Brevinin-2-OA3~4.2>60
Brevinin-2ISb>6.3~80
Brevinin-2TSa>6.3>60

This table summarizes the protective effects of various Brevinin-2 family peptides on C. elegans infected with MRSA, demonstrating their ability to significantly enhance host survival. mdpi.com

An important aspect of immunomodulation is the ability of exogenous peptides to stimulate the host's own production of endogenous HDPs, such as defensins and cathelicidins. nih.govnih.gov These endogenous peptides are crucial components of the innate immune system, contributing to the chemical barrier at epithelial surfaces and modulating the activity of immune cells. dntb.gov.ua The expression of many HDPs is upregulated during infection and inflammation, often through signaling pathways like the TLR-NF-κB axis. nih.gov By interacting with host cells and signaling pathways, exogenous peptides like those from the Brevinin-2 family could potentially amplify the innate immune response by inducing the expression of the host's own antimicrobial peptide arsenal (B13267), leading to a broader and more sustained antimicrobial state. nih.govsemanticscholar.org

Evolutionary and Comparative Biology of the Brevinin 2 Family

Phylogenetic Analysis and Diversification of Brevinin-2 (B1175259) Peptides

The diversification of Brevinin-2 peptides is a direct reflection of their evolutionary adaptation. Phylogenetic analysis, or cladistics, based on the primary amino acid sequences of these peptides, serves as a molecular tool to infer the evolutionary relationships between frog species. nih.govresearchgate.net For instance, such analysis supports a close phylogenetic relationship between the Hokkaido frog, Rana pirica, and the Japanese mountain brown frog, Rana ornativentris. nih.govresearchgate.net This indicates that the structures of their respective Brevinin-2 peptides have evolved along similar lines from a common ancestor.

The Brevinin superfamily exhibits immense structural diversity, a hallmark of its evolution in response to a wide array of microbial threats. nih.govfrontiersin.org Studies using methods like neighbor-joining have found that peptides from closely related species tend to segregate together, forming distinct clades in phylogenetic trees. nih.gov This clustering suggests that the diversification of these peptides often occurred after species diverged from one another. nih.gov Antimicrobial peptides (AMPs) from frogs of the Glandirana genus, for example, are assigned to families like brevinin, esculentin, and ranatuerin based on sequence similarity, which in turn reflects their evolutionary lineage. mdpi.com The result is a wide spectrum of peptides, such as Brevinin-2SSb, Ranatuerin-2SSa, and Granuliberin-SSa, produced by a single species like Glandirana susurra, each with varying biological activities. mdpi.commdpi.com

Interspecies Variation and Conservation within the Brevinin-2 Superfamily

A defining characteristic of the Brevinin-2 superfamily is the high degree of sequence variation among its members. researchgate.net The primary structure of these peptides is generally poorly conserved, with significant interspecies and even intraspecific differences. frontiersin.orgmdpi.comresearchgate.net This molecular variation can be so extensive that a peptide from one species rarely shows an identical amino acid sequence in another, even between closely related species. researchgate.net Despite this hypervariability, a few key residues remain conserved, pointing to their crucial role in the peptide's fundamental structure or function. nih.govmdpi.com Within the Brevinin-2 family, four amino acid residues (Lys15, Cys27, Lys28, and Cys33) are considered invariant, highlighting their importance. mdpi.comresearchgate.net

Most members of the Brevinin superfamily, including Brevinin-2-RA6 from the marsh frog Rana ridibunda, feature a characteristic C-terminal disulfide-bridged cyclic heptapeptide (B1575542) known as the "Rana box". nih.govvulcanchem.com This structural motif was long considered essential for antimicrobial activity. nih.gov However, this hypothesis was challenged by the discovery of naturally occurring truncated Brevinin peptides that lack the complete Rana box but still retain biological activity. nih.govnih.gov Further evidence of shared ancestry is seen in the phenomenon of trans-specific polymorphism, where identical or very similar AMP alleles are found across different species, such as between Rana arvalis and Rana temporaria. nih.gov

Adaptive Evolution of Brevinin-2 Precursor Genes

The genes that encode antimicrobial peptides are among the most rapidly evolving parts of the vertebrate genome. nih.gov This rapid evolution is largely attributed to the co-evolutionary dynamics, often described as a host-pathogen "arms race," where hosts must continuously evolve their defenses to counter ever-changing pathogens. nih.gov The evolution of Brevinin-2 precursor genes is a clear example of this adaptive process.

Studies implementing codon evolution models have found strong evidence of positive diversifying selection acting on the region of the gene that codes for the mature Brevinin peptide. nih.gov This indicates that mutations leading to new amino acid sequences in the final peptide have been actively favored by natural selection. This intense selective pressure results in sequence hyper-variability, particularly in the C-terminal AMP coding regions of the precursor gene. nih.gov This variability is observed not only between different AMP families but also among peptides within the same family, allowing the host to generate a diverse arsenal (B13267) of peptides to combat a wide spectrum of pathogens. nih.gov

Gene Duplication and Diversification Events

Gene duplication is a fundamental mechanism driving the evolution and diversification of the Brevinin peptide families. nih.govnih.gov The presence of multiple distinct AMP alleles within a single individual frog is direct evidence of multiple gene copies. nih.gov For example, individual frogs can possess between one and seven different alleles for Brevinin genes. nih.gov The identification and cloning of cDNAs for numerous distinct peptide precursors from a single species, such as the twelve precursors including brevinin-2SSa–2SSd found in the skin of Glandirana susurra, further substantiates the role of gene duplication. mdpi.com

These duplication events provide the raw genetic material for evolutionary innovation. biorxiv.org Following a duplication event, one gene copy can retain the original function while the other is free to accumulate mutations. biorxiv.org This process can lead to the development of peptides with altered or entirely new functions, a phenomenon known as neofunctionalization. The observation that Brevinin peptides from closely related species form distinct phylogenetic clades suggests that many of these gene duplication events are relatively recent in evolutionary terms, having occurred after the divergence of the species from a common ancestor. nih.gov This ongoing process of duplication and diversification allows amphibian species to continuously adapt their chemical defenses to new and evolving microbial challenges. biorxiv.org

Advanced Methodologies and Research Paradigms

In Silico Approaches for Peptide Design and Functional Prediction

Computational, or in silico, methods are pivotal in the preliminary stages of peptide research, offering a time- and cost-effective means to predict the structure and function of peptides like Brevinin-2-RA6 before undertaking laboratory experiments. researchgate.net These approaches utilize the primary amino acid sequence to forecast key physicochemical properties that are crucial for antimicrobial activity.

Key predictive parameters for antimicrobial peptides (AMPs) include:

Net Charge: A positive net charge is a hallmark of many AMPs, facilitating their initial electrostatic interaction with negatively charged bacterial membranes. nih.gov

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, which allows the peptide to interact with both the lipid and aqueous components of the cell membrane. acs.org

Hydrophobicity: The proportion of non-polar amino acids, which influences the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. nih.gov

Secondary Structure: Predictions of whether the peptide will form structures like α-helices or β-sheets are critical, as these conformations are often essential for antimicrobial function. acs.orgnih.gov

Bioinformatic tools and databases are instrumental in this process. For instance, the analysis of genomic and transcriptomic data can identify novel AMPs, including members of the brevinin family. researchgate.netnih.gov Structure-guided design, a sophisticated computational approach, can be used to generate synthetic peptide analogs with optimized properties, such as increased potency and selectivity. nih.gov By creating and analyzing all possible single-residue analogs of a peptide, researchers can identify modifications that enhance its desired activities. nih.gov

For Brevinin-2-RA6, in silico analysis would involve predicting its secondary structure, likely an α-helix, which is common for brevinin-2 (B1175259) family peptides. nih.govresearchgate.net Its cationic and amphipathic nature would also be assessed to predict its interaction with bacterial membranes. acs.org Furthermore, computational tools can model the peptide's interaction with lipid bilayers, providing insights into its mechanism of action, such as pore formation. acs.org

Table 1: Key In Silico Predictive Parameters for Antimicrobial Peptides

ParameterDescriptionRelevance to Brevinin-2-RA6
Net Positive Charge The overall positive charge of the peptide at physiological pH.Facilitates binding to negatively charged bacterial cell membranes.
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues.Enables interaction with both the lipid and aqueous phases of the membrane, crucial for disruption.
Hydrophobicity The proportion of non-polar amino acid residues.Drives the insertion of the peptide into the hydrophobic core of the cell membrane.
Secondary Structure The local folding of the peptide chain (e.g., α-helix, β-sheet).The α-helical structure is often required for the peptide's antimicrobial function.

Synthetic Biology and Recombinant Expression Systems for Precursor and Peptide Production

The large-scale production of peptides like Brevinin-2-RA6 for research and potential therapeutic applications is often hindered by the high cost and low yield of chemical synthesis. nih.gov Synthetic biology and recombinant expression systems offer a more economically viable and scalable alternative. nih.gov

The most common prokaryotic system for recombinant peptide production is Escherichia coli. nih.gov However, the direct expression of antimicrobial peptides can be toxic to the host bacterium. To circumvent this, peptides are often expressed as fusion proteins. nih.gov A carrier protein, such as thioredoxin or glutathione (B108866) S-transferase (GST), is fused to the peptide of interest. This fusion construct protects the host from the peptide's antimicrobial activity and can also prevent the peptide from being degraded by host proteases. nih.gov Following expression, the fusion protein is purified, and the carrier protein is cleaved off to release the mature peptide.

The cDNA encoding the Brevinin-2-RA6 precursor would first be identified and cloned, a process that has been successfully applied to numerous other brevinin peptides. nih.govnih.gov This cDNA would then be inserted into an expression vector, such as pET-32a(+), which is designed for high-level expression of fusion proteins in E. coli. nih.gov After inducing expression, the resulting fusion protein can be purified and the Brevinin-2-RA6 peptide can be cleaved and isolated. This recombinant approach allows for the production of sufficient quantities of the peptide for detailed structural and functional studies.

Table 2: Common Fusion Protein Systems for Recombinant AMP Production in E. coli

Fusion PartnerKey Advantages
Thioredoxin (Trx) Can enhance solubility and proper folding of the target peptide. nih.gov
Glutathione S-transferase (GST) Facilitates purification through affinity chromatography. nih.gov
Small Ubiquitin-like Modifier (SUMO) Can increase expression levels and has a specific protease for cleavage.

Biophysical Techniques for Characterizing Peptide-Membrane Interactions

Understanding how Brevinin-2-RA6 interacts with and disrupts bacterial membranes is fundamental to elucidating its mechanism of action. A variety of biophysical techniques are employed to study these interactions in detail.

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide in different environments. For example, CD spectroscopy can show whether Brevinin-2-RA6 adopts a random coil structure in an aqueous solution and transitions to an α-helical conformation in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles. nih.govnih.gov This conformational change is a common feature of many membrane-active peptides.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a peptide to a lipid membrane. nih.govnih.gov This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govfrontiersin.org These parameters provide a complete thermodynamic profile of the peptide-membrane interaction.

Fluorescence Spectroscopy: Using fluorescent dyes, such as dansyl or fluorescein, researchers can label the peptide and monitor its interaction with model membranes. Changes in the fluorescence signal can provide information about the peptide's binding, insertion depth, and aggregation state within the membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide high-resolution structural information about the peptide when it is bound to or inserted into a lipid bilayer. This can reveal the precise orientation and structure of Brevinin-2-RA6 within the membrane.

These techniques collectively provide a detailed picture of the molecular events that occur when Brevinin-2-RA6 encounters a bacterial membrane, from initial binding to membrane permeabilization.

Genetic Model Organism Systems for Investigating Peptide Function (e.g., Caenorhabditis elegans)

While in vitro assays are crucial, investigating the activity of a peptide in a living organism provides a more comprehensive understanding of its potential therapeutic efficacy and its interaction with a host's biological systems. The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying antimicrobial peptides. frontiersin.org

C. elegans offers several advantages as a model system:

It has a well-characterized genome and a number of conserved innate immunity pathways, some of which are analogous to those in vertebrates. mdpi.com

It can be easily infected with a range of human pathogens, providing a platform to test the anti-infective properties of peptides in a whole-animal context. frontiersin.org

Its transparent body allows for the direct observation of fluorescently labeled bacteria and the effects of the peptide treatment. frontiersin.org

In a typical experiment, C. elegans would be infected with a pathogenic bacterium, such as methicillin-resistant Staphylococcus aureus (MRSA). The infected worms would then be treated with Brevinin-2-RA6, and their survival rate would be monitored over time. mdpi.com A significant increase in the survival of peptide-treated worms compared to untreated controls would indicate the peptide's in vivo efficacy. mdpi.comresearchgate.net

Furthermore, C. elegans can be used to investigate the peptide's influence on the host's immune response. For example, researchers can use quantitative real-time PCR (qRT-PCR) to measure the expression of key immune-related genes in the worm, such as those in the DAF-2/DAF-16 pathway, in response to peptide treatment. mdpi.comresearchgate.net This can reveal whether the peptide not only directly kills the pathogen but also modulates the host's innate immunity to help clear the infection. mdpi.comresearchgate.net Studies on other brevinin-2 family peptides have demonstrated their ability to prolong the lifespan of MRSA-infected C. elegans and activate host immune gene expression. mdpi.com

Emerging Research Frontiers and Future Directions

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of antimicrobial peptides like the Brevinin-2 (B1175259) family is a complex process that is beginning to be unraveled, revealing novel enzymatic pathways. Typically, these peptides are ribosomally synthesized as a precursor, which then undergoes post-translational modifications by a series of metalloenzymes. sciencedaily.com This process can involve the conversion of canonical amino acids into non-canonical ones, creating structurally complex and potent antibiotics. sciencedaily.com

Recent discoveries have identified new multi-step pathways in bacteria for producing antimicrobial peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). sciencedaily.com Researchers have successfully grouped newly discovered RiPP gene clusters into subfamilies based on similar precursor peptide sequences, allowing for in-depth analysis of the enzymatic reactions and transformations involved. sciencedaily.com This biosynthesis-guided approach is a new frontier in natural product discovery, starting from the gene cluster to understand the intricate enzymatic transformations that lead to the mature, active peptide. sciencedaily.com

Further research into the specific biosynthetic pathway of Brevinin-2-RA6 will likely uncover unique enzymatic machinery and modification processes. Understanding these pathways is crucial, as it opens the door to manipulating them for the production of novel peptide analogs with enhanced therapeutic properties. The use of gene-editing technologies like CRISPR/Cas9 also presents a promising avenue for guiding the synthesis of antimicrobial peptides by activating specific immune response pathways. doccheck.com

Exploration of Unconventional Biological Roles

While the primary function of brevinins is antimicrobial, emerging evidence points to a range of unconventional biological roles. nih.gov Beyond their direct action against bacteria and fungi, some brevinin peptides have demonstrated other significant bioactivities. nih.govnih.gov

Table 1: Unconventional Biological Activities of Brevinin Family Peptides

Biological ActivityDescriptionReferences
Anticancer Certain brevinins, such as Brevinin-2R, exhibit potent cytotoxicity against various tumor cell lines, in some cases surpassing the efficacy of conventional chemotherapy drugs like doxorubicin (B1662922) and cisplatin. nih.gov The mechanism often involves the disruption of the mitochondrial membrane potential and is independent of caspase-mediated apoptosis. nih.gov nih.gov
Insulin-releasing Several brevinin peptides, including Brevinin-2GUb and a Brevinin-2-related peptide (B2RP), have been shown to stimulate insulin (B600854) secretion. nih.gov This suggests a potential role in glucose metabolism and could offer protection to the host by inducing hypoglycemia in predators. nih.govnih.gov nih.govnih.gov
Immunomodulatory Brevinin peptides can modulate the immune system by influencing the release of cytokines. For instance, some brevinins can reduce the release of pro-inflammatory cytokines like TNF-α and IFN-γ, while increasing the secretion of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10. nih.govmedilam.ac.ir Brevinin-1GHd has been shown to neutralize LPS and inhibit inflammation. frontiersin.org nih.govmedilam.ac.irfrontiersin.org
Wound Healing The antimicrobial properties of brevinins contribute to their wound-healing capabilities by protecting against infection. nih.gov nih.gov

The Brevinin-2-RA6 precursor, found in the golden crossband frog (Odorrana andersonii), is also noted for its antimicrobial activity. biocompare.com Further investigation into Brevinin-2-RA6 and its mature peptide is warranted to determine if it shares these unconventional roles, potentially expanding its therapeutic relevance.

Systems-Level Understanding of Peptide-Host-Microbe Interactions

The amphibian skin, with its rich secretion of peptides, provides a unique model for studying the intricate interactions between the host, its microbiome, and the surrounding environment. nih.gov A systems-level approach is crucial to understanding how peptides like Brevinin-2-RA6 function within this complex ecosystem.

Amphibian skin peptides are now understood to act as a molecular filter, shaping the composition of the skin's microbial community. nih.gov This filtering mechanism can selectively inhibit the growth of pathogenic microorganisms while promoting the growth of beneficial, or probiotic, bacteria. nih.govnih.gov For example, one study found that a specific brevinin peptide inhibited pathogenic fungi but enhanced the growth of several probiotic bacterial species. nih.gov This suggests that these peptides play a critical role in maintaining a healthy microbiome, which in turn contributes to disease resistance. nih.gov

The host's skin metabolites can also serve as a nutritional source for symbiotic bacteria, further highlighting the complex chemical interplay at the skin surface. nih.gov The development of skin models that can cultivate multiple skin microorganisms together allows for the scientifically-based analysis of these trilateral interactions among skin cells, microbes, and external substances. youtube.com Future research focusing on a systems-level understanding will be essential to fully grasp the ecological role of Brevinin-2-RA6 and to harness its potential for applications in areas like probiotic therapies and microbiome modulation.

Biotechnological Applications and Bioengineering Potential

The unique properties of the Brevinin-2 family of peptides, including their broad-spectrum antimicrobial activity and, in some cases, low hemolytic activity, make them promising candidates for various biotechnological and bioengineering applications. nih.govnih.gov The potential to bioengineer these peptides to enhance their therapeutic index is a significant area of research.

Table 2: Biotechnological and Bioengineering Potential of Brevinin Peptides

Application/PotentialDescriptionReferences
Novel Antimicrobial Agents Brevinin peptides are being investigated as alternatives to conventional antibiotics, particularly against multidrug-resistant bacteria like MRSA and Acinetobacter baumannii. mdpi.comnih.gov Structural modifications, such as amino acid substitutions and truncations, are being explored to increase potency and reduce toxicity. nih.govmdpi.com mdpi.comnih.govmdpi.com
Anti-infective Drug Screening The nematode Caenorhabditis elegans is being used as a model organism to screen for the anti-infective properties of brevinin peptides and to study their effects on the innate immune system. mdpi.combiomedres.usresearchgate.net mdpi.combiomedres.usresearchgate.net
Drug Delivery Systems The functionalization of nanostructures, such as nanoparticles, with brevinin peptides is being explored to create hybrid systems with enhanced antimicrobial activity. nih.govnih.gov These peptide-functionalized nanoparticles could serve as advanced bionanomaterials. nih.gov nih.govnih.gov
Biofilm Inhibition Some brevinin peptides and their analogs have shown the ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. mdpi.commdpi.com mdpi.commdpi.com
Synergistic Therapy Brevinin peptides can act synergistically with traditional antibiotics, reducing the required dosage of both agents and potentially overcoming antibiotic resistance. researchgate.net researchgate.net

The ability to produce these peptides through recombinant expression systems, such as using a thioredoxin fusion protein in E. coli, is crucial for large-scale production and further research. nih.gov By exploring the structure-activity relationships of peptides like Brevinin-2-RA6, researchers can design novel analogs with optimized properties for specific therapeutic applications, paving the way for a new generation of peptide-based drugs. mdpi.com

Q & A

What frameworks should guide the formulation of research questions for studying Brevinin-2-RA6's antimicrobial mechanisms?

Researchers should use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of their questions. For example:

  • Feasibility: Can the peptide’s activity be tested within available lab resources?
  • Novelty: Does the study address gaps in understanding its membrane-targeting behavior? Frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) can structure hypotheses:
  • Intervention: Brevinin-2-RA6 concentration gradients.
  • Outcome: Bacterial membrane disruption metrics (e.g., fluorescence assays). This ensures alignment with rigorous experimental design principles .

Q. How to design a preliminary bioactivity screening protocol for Brevinin-2-RA6?

Use a stepwise validation approach :

  • In vitro assays: Minimal inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria.
  • Control groups: Compare with established antimicrobial peptides (e.g., melittin).
  • Reproducibility: Include triplicate runs and standardized growth conditions. Adhere to NIH preclinical reporting guidelines for transparency in experimental parameters (e.g., temperature, solvent systems) .

Q. What structural characterization methods are essential for initial studies of Brevinin-2-RA6?

Prioritize:

  • Mass spectrometry (MS) : Confirm molecular weight and post-translational modifications.
  • Circular dichroism (CD) : Assess secondary structure in lipid-mimetic environments.
  • NMR spectroscopy : Resolve tertiary interactions in aqueous vs. membranous conditions. Report raw spectral data and analysis protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

Apply multi-variable analysis :

  • Confounding factors: Account for cell membrane composition (e.g., cholesterol content) and peptide aggregation states.
  • Dose-response normalization: Use Hill coefficients to compare efficacy thresholds.
  • Meta-analysis: Pool datasets from independent studies, applying heterogeneity tests (e.g., I² statistic) to identify methodological inconsistencies .

Q. What strategies optimize peptide synthesis yield while preserving Brevinin-2-RA6’s bioactive conformation?

Implement DoE (Design of Experiments) principles :

  • Factors: Solid-phase synthesis resin type, coupling time, cleavage conditions.
  • Response variables: Purity (HPLC), yield (gravimetric analysis), helical content (CD). Use response surface modeling to identify optimal parameter combinations and validate with MALDI-TOF MS .

Q. How to ensure reproducibility in chromatographic detection of Brevinin-2-RA6 variants?

Standardize LC-MS/MS workflows:

  • Precursor ion intensity calibration: Maintain consistent ionization settings (e.g., ESI voltage, desolvation temperature).
  • Column conditioning: Pre-equilibrate with peptide-specific mobile phases. Include internal standards (e.g., isotopic labels) to normalize run-to-run variability .

Q. What statistical models are appropriate for analyzing Brevinin-2-RA6’s immunomodulatory effects in vivo?

Use mixed-effects models to account for:

  • Random effects: Inter-subject variability in animal models.
  • Fixed effects: Dosage, administration route, and temporal cytokine profiles. Validate assumptions via residual plots and leverage bootstrap resampling for small sample sizes .

Methodological Frameworks Reference Table

FrameworkApplication to Brevinin-2-RA6 Research
FINER Assess feasibility of scaling peptide production for in vivo trials
PICOT Define population (bacterial strains), intervention (peptide concentration), and outcome (membrane permeability)
PEO Study population (mammalian cells), exposure (peptide treatment), outcome (apoptosis markers)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.